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Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a comprehensive overview of the analytical methodologies for

the characterization of 3-Cyclopropyl-3-oxopropanenitrile (CAS No. 118431-88-2), a

versatile building block in pharmaceutical synthesis. The following sections detail the physical

and chemical properties, along with detailed protocols for characterization by Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and

High-Performance Liquid Chromatography (HPLC). The provided data is a combination of

predicted values and representative data based on the analysis of structurally similar

compounds.
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Property Value

IUPAC Name 3-cyclopropyl-3-oxopropanenitrile[1]

Molecular Formula C₆H₇NO[1]

Molecular Weight 109.13 g/mol [1]

CAS Number 118431-88-2[1]

Appearance Colorless to Yellow Liquid or Semi-Solid

Boiling Point 187.9 °C at 760 mmHg

Density 1.156 g/cm³

Analytical Methodologies
A logical workflow for the comprehensive characterization of 3-Cyclopropyl-3-
oxopropanenitrile is presented below. This workflow ensures the confirmation of the chemical

structure, assessment of purity, and quantification.
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Figure 1: Analytical workflow for the characterization of 3-Cyclopropyl-3-oxopropanenitrile.
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NMR spectroscopy is a primary technique for the structural elucidation of 3-Cyclopropyl-3-
oxopropanenitrile. Both ¹H and ¹³C NMR are essential for confirming the presence of the

cyclopropyl, carbonyl, and nitrile functionalities, as well as the methylene bridge.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

1.05-1.15 m 2H Cyclopropyl CH₂

1.18-1.25 m 2H Cyclopropyl CH₂

2.06-2.15 m 1H Cyclopropyl CH

3.64 s 2H -CH₂-CN

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Cyclopropyl-3-oxopropanenitrile.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Spectrometer Frequency: 400 MHz

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR:

Spectrometer Frequency: 100 MHz

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in 3-Cyclopropyl-3-
oxopropanenitrile. The characteristic vibrational frequencies of the nitrile and carbonyl groups

are of particular interest.

Expected Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2250 C≡N Stretching

~1710 C=O Stretching

~3010 C-H (cyclopropyl) Stretching

~2950 C-H (methylene) Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid or a small amount of semi-solid 3-Cyclopropyl-3-
oxopropanenitrile directly onto the ATR crystal.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Analysis:

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance spectrum.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b032227?utm_src=pdf-body
https://www.benchchem.com/product/b032227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify and label the characteristic absorption peaks and compare them with expected

values.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 3-Cyclopropyl-3-
oxopropanenitrile and to study its fragmentation pattern, which can provide further structural

confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for

this volatile compound.

Predicted Mass Spectrometry Data

m/z Ion

109 [M]⁺

81 [M - CO]⁺

69 [C₃H₅CO]⁺

41 [C₃H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of 3-Cyclopropyl-3-oxopropanenitrile (e.g., 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Gas Chromatograph:

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless or with a high split ratio)
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Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes

Ramp to 250 °C at 10 °C/min

Hold at 250 °C for 5 minutes

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 35 - 300

Scan Rate: 2 scans/s

Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Data Analysis:

Identify the peak corresponding to 3-Cyclopropyl-3-oxopropanenitrile in the total ion

chromatogram (TIC).

Analyze the mass spectrum of this peak to determine the molecular ion and the

fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 3-Cyclopropyl-3-oxopropanenitrile
and can be adapted for quantification. A reverse-phase method is generally suitable for this

compound.

Representative HPLC Method Parameters
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Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile

with 0.1% Formic Acid

Gradient 30% B to 95% B over 15 minutes

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 210 nm

Injection Volume 10 µL

Experimental Protocol: HPLC Purity Analysis

Sample and Standard Preparation:

Prepare a stock solution of 3-Cyclopropyl-3-oxopropanenitrile in acetonitrile at a

concentration of 1 mg/mL.

From the stock solution, prepare a working solution of approximately 0.1 mg/mL in the

initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

HPLC System Setup and Equilibration:

Set up the HPLC system with the specified column and mobile phases.

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or

until a stable baseline is achieved.

Analysis:

Inject the sample solution.

Run the analysis using the specified gradient program.
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Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity of 3-Cyclopropyl-3-oxopropanenitrile by dividing the peak area of

the main component by the total peak area of all components and multiplying by 100%.

Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and the information obtained from each

analytical technique in the characterization of 3-Cyclopropyl-3-oxopropanenitrile.

Analytical Techniques

Information Obtained

3-Cyclopropyl-3-oxopropanenitrile

NMR
(¹H, ¹³C) IR Mass Spec HPLC

Connectivity & Chemical Environment Functional Groups (C≡N, C=O) Molecular Weight & Fragmentation Purity & Quantification

Click to download full resolution via product page

Figure 2: Information derived from each analytical technique.

Safety Information
3-Cyclopropyl-3-oxopropanenitrile is a combustible liquid and is toxic if swallowed. It can

cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. All work should be performed in a well-ventilated fume

hood.
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Disclaimer: The analytical protocols and data provided in these application notes are intended

as a guide. Researchers should validate these methods for their specific instrumentation and

applications. The predicted data should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b032227?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclopropyl-3-oxopropanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclopropyl-3-oxopropanenitrile
https://www.benchchem.com/product/b032227#analytical-methods-for-3-cyclopropyl-3-oxopropanenitrile-characterization
https://www.benchchem.com/product/b032227#analytical-methods-for-3-cyclopropyl-3-oxopropanenitrile-characterization
https://www.benchchem.com/product/b032227#analytical-methods-for-3-cyclopropyl-3-oxopropanenitrile-characterization
https://www.benchchem.com/product/b032227#analytical-methods-for-3-cyclopropyl-3-oxopropanenitrile-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032227?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

